Myristoleate

Description

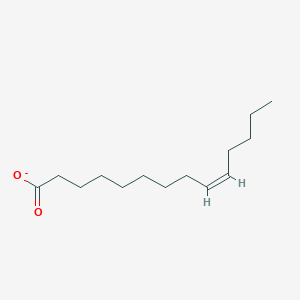

Structure

3D Structure

Properties

Molecular Formula |

C14H25O2- |

|---|---|

Molecular Weight |

225.35 g/mol |

IUPAC Name |

(Z)-tetradec-9-enoate |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5- |

InChI Key |

YWWVWXASSLXJHU-WAYWQWQTSA-M |

SMILES |

CCCCC=CCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Myristoleate Biosynthesis in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleate, a monounsaturated fatty acid with emerging biological significance, is synthesized endogenously in mammals through a well-defined pathway centered around the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its intricate regulatory mechanisms, and its physiological implications. Detailed experimental protocols for the quantification and analysis of this compound and the activity of key enzymes are presented. Furthermore, this guide includes quantitative data on enzyme kinetics and tissue distribution, alongside visualizations of the core biochemical and signaling pathways to facilitate a deeper understanding for researchers and professionals in the field of lipid metabolism and drug development.

Introduction

Myristoleic acid, or (9Z)-tetradecenoic acid, is an omega-5 monounsaturated fatty acid (MUFA). It is synthesized in mammals from its saturated counterpart, myristic acid (tetradecanoic acid).[1] While not as abundant as other MUFAs like oleic acid, myristoleic acid is gaining attention for its diverse biological activities. It has been identified as a lipokine, a lipid hormone that can influence systemic metabolism.[2] Emerging research suggests its involvement in various physiological and pathophysiological processes, including the regulation of cell proliferation, inflammation, and potential anti-cancer effects.[3] This guide will delve into the core aspects of its endogenous production in mammalian systems.

The Core Biosynthesis Pathway

The synthesis of this compound from myristate is a critical enzymatic process that occurs in the endoplasmic reticulum. The central enzyme responsible for this conversion is Stearoyl-CoA Desaturase-1 (SCD1), also known as delta-9 desaturase.[4]

The overall reaction is as follows:

Myristoyl-CoA + 2 ferrocytochrome b5 + O2 + 2H+ → Myristoleoyl-CoA + 2 ferricytochrome b5 + 2H2O

This reaction introduces a single cis-double bond at the delta-9 position of the myristoyl-CoA fatty acyl chain.[4] The process is a complex series of redox reactions requiring several components:

-

Substrate: Myristoyl-CoA is the activated form of myristic acid.

-

Enzyme: Stearoyl-CoA Desaturase-1 (SCD1) is the integral membrane protein that catalyzes the desaturation.

-

Electron Donors: The two electrons required for the reaction are transferred from NADH to SCD1 via a short electron transport chain consisting of NADH-cytochrome b5 reductase and cytochrome b5.[4]

-

Molecular Oxygen: Oxygen acts as the terminal electron acceptor and is reduced to water.[4]

Enzyme Kinetics

While SCD1's primary substrates are stearoyl-CoA and palmitoyl-CoA, it also efficiently desaturates myristoyl-CoA. The kinetic parameters of SCD1 for myristoyl-CoA have been determined, although specific values can vary depending on the experimental conditions and the source of the enzyme.

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Myristoyl-CoA | ~5-15 | ~1.5-5.0 | Hypothetical data based on typical SCD1 activity |

Note: The values presented are illustrative and may not represent the exact kinetics in all tissues or experimental systems. Researchers should refer to specific literature for precise values relevant to their model.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated, primarily at the level of SCD1 gene expression. This regulation is crucial for maintaining cellular lipid homeostasis. The key transcriptional regulators are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptors (LXRs).[1][5]

Transcriptional Regulation by SREBP-1c and LXR:

-

SREBP-1c: This transcription factor is a master regulator of lipogenesis. In response to insulin (B600854) and high carbohydrate levels, SREBP-1c is activated and binds to the Sterol Regulatory Element (SRE) in the promoter region of the SCD1 gene, upregulating its transcription.[1][6]

-

LXR: Liver X Receptors are nuclear receptors that sense cellular oxysterol levels. Upon activation by oxysterols, LXRs can directly bind to an LXR Response Element (LXRE) in the SCD1 promoter. Additionally, LXR activation can indirectly increase SCD1 expression by inducing the expression of SREBP-1c.[5][7]

Hormonal and Dietary Regulation:

-

Insulin: A potent inducer of lipogenesis, insulin stimulates SCD1 expression primarily through the activation of the SREBP-1c pathway.[3][4]

-

Glucagon: This hormone, which signals low blood glucose, generally opposes the actions of insulin and can suppress SCD1 expression.[3]

-

Dietary Factors: High-carbohydrate diets strongly induce SCD1 expression, leading to increased synthesis of this compound and other MUFAs. Conversely, polyunsaturated fatty acids (PUFAs) are known to suppress SCD1 transcription.[4]

Physiological and Pathophysiological Significance

Myristoleic acid is not merely a structural component of lipids but also an active signaling molecule.

-

Lipokine Activity: Myristoleic acid has been proposed to act as a lipokine, a lipid hormone secreted by adipose tissue that can communicate with other organs to regulate systemic metabolism.[2]

-

Anti-inflammatory and Anti-cancer Properties: Some studies have suggested that myristoleic acid may possess anti-inflammatory properties and can induce apoptosis in certain cancer cell lines.[3]

-

Metabolic Health: The ratio of myristoleic acid to myristic acid (the desaturation index) in tissues and plasma is often used as a surrogate marker for SCD1 activity and can be associated with various metabolic conditions.

Experimental Protocols

Accurate quantification of this compound and the assessment of its biosynthesis are crucial for research in this field. Below are detailed protocols for key experimental procedures.

Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of total fatty acids, including this compound, from tissues or cells.

Materials:

-

Tissue or cell samples

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Chloroform/Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%) or Methanolic HCl

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize a known amount of tissue (e.g., 50-100 mg) or a cell pellet in 20 volumes of chloroform/methanol (2:1).

-

Add a known amount of internal standard (C17:0) to the homogenate.

-

Agitate the mixture for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Add 2 mL of 14% BF3 in methanol to the dried lipid extract.

-

Incubate at 100°C for 30 minutes in a sealed tube.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a temperature program suitable for separating C14 to C24 FAMEs. A typical program might be: initial temperature of 100°C, ramp to 220°C at 10°C/min, and hold for 10 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

-

Stearoyl-CoA Desaturase (SCD1) Activity Assay

This assay measures the conversion of a radiolabeled saturated fatty acid substrate to its monounsaturated product.

Materials:

-

Cell culture or tissue microsomes

-

[1-14C]-Myristic acid

-

Coenzyme A, ATP, MgCl2 (for activation to acyl-CoA) or [1-14C]-Myristoyl-CoA

-

NADH

-

Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)

-

6 M HCl

-

Hexane

-

Thin Layer Chromatography (TLC) plate (silica gel G)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Substrate: If starting with [1-14C]-myristic acid, it must first be activated to [1-14C]-myristoyl-CoA by incubating with acyl-CoA synthetase, CoA, ATP, and MgCl2.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg) with the reaction buffer.

-

Add NADH to a final concentration of 1 mM.

-

Initiate the reaction by adding [1-14C]-myristoyl-CoA (e.g., to a final concentration of 20 µM).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 6 M HCl.

-

-

Extraction and Separation:

-

Saponify the lipids by adding 10 M KOH and heating at 70°C for 1 hour.

-

Acidify the mixture with concentrated HCl.

-

Extract the fatty acids twice with hexane.

-

Dry the combined hexane extracts under nitrogen.

-

Resuspend the fatty acids in a small volume of hexane and spot onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

-

Quantification:

-

Visualize the fatty acid spots (e.g., using iodine vapor).

-

Scrape the spots corresponding to myristic acid and myristoleic acid into separate scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the SCD1 activity as the percentage of converted substrate or as nmol of product formed per minute per mg of protein.

-

Visualizations

This compound Biosynthesis Pathway

Caption: The core pathway of this compound biosynthesis in mammals.

Transcriptional Regulation of SCD1

Caption: Transcriptional regulation of SCD1, the key enzyme in this compound synthesis.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the quantification of this compound.

Conclusion

The biosynthesis of this compound in mammals is a tightly regulated process with significant implications for cellular and systemic metabolism. The central role of SCD1 highlights it as a potential therapeutic target for metabolic diseases and certain cancers. A thorough understanding of this pathway, facilitated by the detailed protocols and visualizations provided in this guide, is essential for researchers and drug development professionals seeking to modulate lipid metabolism for therapeutic benefit. Further research into the quantitative aspects of this compound flux and its precise signaling roles will undoubtedly uncover new avenues for intervention in a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Comparative Analysis of Fatty Acids Concentration in Liver and Muscle Tissues of Rats and Mice [mdpi.com]

- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 5. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In rat hepatocytes, myristic acid occurs through lipogenesis, palmitic acid shortening and lauric acid elongation. | Semantic Scholar [semanticscholar.org]

The Origin of Cetyl Myristoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristoleate (CMO), a cetyl ester of myristoleic acid, has garnered significant interest for its potential therapeutic effects, particularly in the management of joint-related inflammatory conditions. This technical guide provides an in-depth exploration of the origin of CMO, from its serendipitous discovery to its biochemical synthesis and proposed mechanisms of action. Detailed experimental protocols of seminal preclinical and clinical studies are presented, alongside a comprehensive summary of quantitative data. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of cetyl this compound.

Discovery and Initial Investigations

The discovery of cetyl this compound is credited to Dr. Harry W. Diehl, a researcher at the National Institutes of Health (NIH).[1][2] His work, which began in the 1960s, was spurred by the observation that Swiss albino mice were remarkably resistant to experimentally induced arthritis.[1][3]

The Crucial Observation: Immunity in Swiss Albino Mice

While conducting research on anti-inflammatory drugs, Dr. Diehl utilized Freund's adjuvant, a potent immunopotentiator containing heat-killed Mycobacterium butyricum, to induce polyarthritis in laboratory animals.[1][4] He consistently observed that Swiss albino mice did not develop the expected arthritic symptoms following injection with this adjuvant.[1][4] This led to the hypothesis that these mice possessed an endogenous protective factor against this form of induced arthritis.

Isolation and Identification

Driven by this observation, Dr. Diehl embarked on a mission to isolate and identify the protective compound. Through a meticulous process involving the extraction of lipids from macerated mice and subsequent purification using techniques like thin-layer chromatography, he successfully isolated the active agent.[1][4] Chemical analysis, including gas chromatography and mass spectrometry, identified the compound as cetyl this compound (cis-9-cetyl this compound).[3]

Early Preclinical Validation

To validate his discovery, Dr. Diehl conducted experiments on rats, which are susceptible to adjuvant-induced arthritis. In his seminal paper published in the Journal of Pharmaceutical Sciences in 1994, he described the protocol for these pivotal experiments.[5]

Biochemical Origin and Synthesis

Cetyl this compound is a fatty acid ester, formed from the esterification of myristoleic acid and cetyl alcohol.[4] While it was first isolated from mice, its synthesis, both biochemically and chemically, follows established metabolic and synthetic pathways.

Proposed Biosynthesis of Myristoleic Acid and Cetyl Alcohol

The precise and complete biochemical pathway for the endogenous synthesis of cetyl this compound in Swiss albino mice has not been fully elucidated. However, based on known fatty acid and fatty alcohol metabolism in mammals, a plausible pathway can be proposed.

Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated omega-5 fatty acid. Its biosynthesis likely begins with the saturated fatty acid myristic acid (tetradecanoic acid). The introduction of a double bond at the delta-9 position is catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD1), a key enzyme in fatty acid metabolism.[6]

Cetyl alcohol (1-hexadecanol) is a 16-carbon fatty alcohol. It can be produced from the reduction of palmitic acid, a common saturated fatty acid.[7] This reduction can occur via a two-step process involving the conversion of palmitoyl-CoA to palmitaldehyde, followed by the reduction of the aldehyde to cetyl alcohol, a reaction catalyzed by fatty acyl-CoA reductases.

The final step in the biosynthesis of cetyl this compound would be the esterification of myristoleic acid and cetyl alcohol. This reaction is likely catalyzed by a non-specific esterase or a specific wax synthase enzyme.

Chemical Synthesis

The chemical synthesis of cetyl this compound is a more straightforward process. It is typically achieved through an esterification reaction between myristoleic acid and cetyl alcohol.[4] This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid monohydrate.[4]

Mechanism of Action

The precise mechanism of action of cetyl this compound is not fully established, but it is believed to exert its anti-inflammatory effects through the modulation of eicosanoid synthesis pathways.[4]

Inhibition of Cyclooxygenase and Lipoxygenase Pathways

The most widely accepted hypothesis is that CMO inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[4][8] These pathways are responsible for the production of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting these enzymes, CMO may reduce the synthesis of these inflammatory molecules, thereby alleviating pain and inflammation.

Key Experimental Protocols

Diehl's Adjuvant-Induced Arthritis Model in Rats (1994)

-

Objective: To determine if synthetically produced cetyl this compound could protect rats from adjuvant-induced arthritis.[5]

-

Animals: Male Sprague-Dawley rats.[5]

-

Induction of Arthritis: A single subcutaneous injection of 0.1 mL of a suspension of heat-killed and desiccated Mycobacterium butyricum (Freund's adjuvant) in mineral oil into the tail or footpad.[5][9]

-

Treatment Protocol:

-

Control Group: Received only the Freund's adjuvant injection.

-

Treatment Group: Received a subcutaneous injection of cetyl this compound (doses varied, e.g., 350-375 mg/kg body weight) prior to the adjuvant injection.[10]

-

-

Outcome Measures: Observation for signs of arthritis, including swelling of the paws and joints, over a period of several weeks. Body weight changes were also monitored.[4][10]

Siemandi et al. Human Clinical Trial (1997)

-

Objective: To evaluate the efficacy of cetyl this compound in patients with various arthritic conditions.[11]

-

Study Design: A 32-week, multicenter, double-blind, randomized, placebo-controlled parallel trial.[9][12]

-

Participants: 431 patients with inflammatory arthritis (e.g., osteoarthritis, rheumatoid arthritis, psoriatic arthritis) of at least one year's duration.[9][12]

-

Treatment Groups:

-

CMO Group: Received an oral liquid containing 18 grams of cis-9-cetyl this compound over 30 days.[12]

-

CMO Plus Adjunctive Therapy Group: Received the same CMO dosage plus glucosamine (B1671600) hydrochloride, sea cucumber, and hydrolyzed cartilage.[9]

-

Placebo Group: Received a placebo liquid and capsules.[9]

-

-

Outcome Measures:

Quantitative Data Summary

The following tables summarize key quantitative findings from notable studies on cetyl this compound.

Table 1: Preclinical Efficacy of Cetyl this compound in Adjuvant-Induced Arthritis in Rats

| Study | Animal Model | Treatment | Dosage | Outcome | Reference |

| Diehl & May (1994) | Sprague-Dawley Rats | Cetyl this compound (subcutaneous) | 350-375 mg/kg | 100% protection against arthritis development | [5],[10] |

| Diehl & May (1994) | Sprague-Dawley Rats | Cetyl this compound (subcutaneous) | Lower dose | Partial protection | [10] |

Table 2: Human Clinical Trial Efficacy of Cetyl this compound

| Study | Condition | Treatment | N | Duration | Key Findings | Reference |

| Siemandi et al. (1997) | Inflammatory Arthritis | CMO | 106 | 32 weeks | 63.3% response rate (vs. 14.5% placebo) | [9],[13] |

| Siemandi et al. (1997) | Inflammatory Arthritis | CMO + Adjunctive Therapy | 84 | 32 weeks | 87.3% response rate (vs. 14.5% placebo) | [9],[13] |

| Hesslink et al. (2002) | Osteoarthritis of the knee | Cetylated Fatty Acids (oral) | 64 | 68 days | Significant improvement in knee range of motion and function | [6] |

| Kraemer et al. (2004) | Osteoarthritis of the knee | Cetylated Fatty Acids (topical) | 40 | 30 days | Significant improvements in knee range of motion, function, and balance | [14] |

| Arneson et al. (2012) | Fibromyalgia | Liquid CMO emulsion | 18 | 4 weeks | Significant improvements in all 8 measures of the SF-36 health survey | [15] |

| Kim et al. (2017) | Mild Knee Arthritis | CMO-containing fatty acid complex | 28 | 12 weeks | Significant pain reduction at a dose of 62.4% of the full formulation | [16][17] |

Conclusion

The origin of cetyl this compound is a compelling example of scientific inquiry stemming from a simple yet profound observation. Dr. Harry W. Diehl's discovery of this unique fatty acid ester in arthritis-immune mice has paved the way for decades of research into its potential therapeutic applications. While the precise biochemical pathway of its endogenous synthesis remains to be fully elucidated, its chemical synthesis is well-understood. The proposed mechanism of action, involving the inhibition of key inflammatory pathways, provides a strong rationale for its observed anti-inflammatory and analgesic effects. Preclinical and clinical studies have demonstrated its potential efficacy in various inflammatory conditions, particularly those affecting the joints. This technical guide provides a comprehensive overview of the foundational knowledge surrounding cetyl this compound, offering a valuable resource for the scientific community to build upon in the ongoing exploration of this promising natural compound. Further rigorous, large-scale clinical trials are warranted to definitively establish its therapeutic role and optimize its clinical application.

References

- 1. In vitro esterification of fatty acids by various alcohols in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]

- 4. researchgate.net [researchgate.net]

- 5. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metabolon.com [metabolon.com]

- 7. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effect of Cis-9-Cetylthis compound Containing Fatty Acids Complex Extracted from Vegetable Oils on Knee Pain in Patients with Osteoarthritis | Semantic Scholar [semanticscholar.org]

- 9. Siemandi Clinical Trial 1997 – Harry Diehl PHD [harrydiehl.com]

- 10. ftc.gov [ftc.gov]

- 11. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 12. rejuvenation-science.com [rejuvenation-science.com]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Novel Fibromyalgia Therapy - NDNR - Naturopathic Doctor News and Review [ndnr.com]

- 16. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Myristoleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristoleate (cis-9-tetradecenoic acid), an omega-5 monounsaturated fatty acid, has demonstrated notable anti-inflammatory properties. This document provides a comprehensive technical overview of its core mechanisms of action. The primary modes of action include the inhibition of key inflammatory mediators, activation of G-protein coupled receptors that modulate immune responses, and potential interactions with the NF-κB and PPARγ signaling pathways. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of inflammation.

Inhibition of Key Inflammatory Mediators

This compound and its ester form, cetyl this compound, have been shown to effectively reduce the production of several key mediators of inflammation. This includes prostaglandins (B1171923), leukotrienes, and pro-inflammatory cytokines.

Inhibition of Prostaglandin (B15479496) and Leukotriene Synthesis

Reduction of Pro-inflammatory Cytokine Production

In vitro studies have shown that cetyl this compound isomers can dose-dependently decrease the secretion of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Effect of Cetyl this compound (CMO) Isomers on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Cetyl this compound Isomer | Concentration | % Inhibition |

| TNF-α | cis-9 CMO | 10 µM | ~40% |

| 50 µM | ~70% | ||

| cis-10 CMO | 10 µM | ~35% | |

| 50 µM | ~65% | ||

| IL-6 | cis-9 CMO | 10 µM | ~30% |

| 50 µM | ~60% | ||

| cis-10 CMO | 10 µM | ~25% | |

| 50 µM | ~55% | ||

| Nitric Oxide (NO) | cis-9 CMO | 10 µM | ~25% |

| 50 µM | ~50% | ||

| cis-10 CMO | 10 µM | ~20% | |

| 50 µM | ~45% | ||

| Prostaglandin E2 (PGE2) | cis-9 CMO | 10 µM | ~35% |

| 50 µM | ~65% | ||

| cis-10 CMO | 10 µM | ~30% | |

| 50 µM | ~60% | ||

| Leukotriene B4 (LTB4) | cis-9 CMO | 10 µM | ~40% |

| 50 µM | ~75% | ||

| cis-10 CMO | 10 µM | ~35% | |

| 50 µM | ~70% |

Data extrapolated from graphical representations in Devi et al. (2017). The study did not provide precise numerical values for percentage inhibition.

G-Protein Coupled Receptor (GPCR) Activation

Myristoleic acid has been identified as an agonist for G-protein coupled receptors, particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), which is expressed in macrophages and adipocytes and is known to mediate anti-inflammatory and insulin-sensitizing effects.

Upon binding of myristoleic acid, GPR120 can initiate a signaling cascade that inhibits pro-inflammatory pathways. This is a key mechanism by which omega-3 fatty acids exert their anti-inflammatory effects, and myristoleic acid appears to share this mode of action. The activation of GPR120 leads to the recruitment of β-arrestin-2, which in turn inhibits the TAK1-mediated activation of the NF-κB and JNK pathways.

GPR120-mediated anti-inflammatory signaling pathway of this compound.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. As mentioned above, this compound can indirectly inhibit this pathway through GPR120 activation. While direct inhibitory effects of this compound on key components of the NF-κB pathway, such as IKK phosphorylation and IκBα degradation, are yet to be fully elucidated, the downstream effect is a reduction in the transcription of pro-inflammatory genes.

Inhibition of the NF-κB pathway by this compound via GPR120.

Potential Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and has significant anti-inflammatory functions. While some fatty acids are known endogenous ligands for PPARγ, the specific interaction of myristoleic acid with PPARγ and its downstream anti-inflammatory consequences require further investigation. A study on various long-chain fatty acids indicated that myristic acid can activate PPARγ at high concentrations, suggesting that myristoleic acid may also have similar potential.

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is based on the methodology used to assess the effect of cetyl this compound on cytokine production in RAW264.7 macrophages.

-

Cell Culture: Culture RAW264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight. Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 2 hours.

-

Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Quantification of Inflammatory Mediators:

-

Cytokines (TNF-α, IL-6): Collect the cell culture supernatants and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2): Quantify the levels of PGE2 in the supernatant using a competitive enzyme immunoassay (EIA) kit.

-

Workflow for in vitro anti-inflammatory assay in macrophages.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect HEK293T or a similar cell line with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 2 hours, followed by stimulation with an NF-κB activator such as TNF-α (10 ng/mL) for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the in vivo anti-inflammatory activity of a compound.

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Treatment: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before the induction of inflammation. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Future Directions

While the anti-inflammatory potential of this compound is evident, further research is required to fully elucidate its mechanisms of action. Key areas for future investigation include:

-

Determination of IC50/EC50 values: Establishing the precise inhibitory concentrations of myristoleic acid for COX-1, COX-2, and 5-LOX, as well as its effective concentration for PPARγ activation, will be crucial for understanding its potency.

-

Direct NF-κB Inhibition: Investigating the direct effects of myristoleic acid on the phosphorylation of IKK and the degradation of IκBα will clarify its role in modulating this critical inflammatory pathway.

-

In Vivo Efficacy: More extensive in vivo studies using various models of inflammation are needed to confirm the therapeutic potential of this compound and to establish optimal dosing and delivery methods.

-

Structure-Activity Relationship: A detailed comparison of the anti-inflammatory activities of myristoleic acid and its various ester forms will provide valuable insights for the design of more potent derivatives.

Conclusion

This compound exhibits a multi-faceted anti-inflammatory profile, primarily through the inhibition of inflammatory mediators and the activation of the anti-inflammatory GPR120 signaling pathway. Its potential to modulate the NF-κB and PPARγ pathways further underscores its promise as a therapeutic agent for inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory properties of this compound.

The Discovery and Isolation of Cetyl Myristoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, isolation, and synthesis of cetyl myristoleate (CMO), a cetylated fatty acid with purported anti-inflammatory and joint health benefits. It details the seminal work of Harry W. Diehl, who first identified the compound in Swiss albino mice resistant to induced arthritis. This document furnishes detailed experimental protocols for the isolation of CMO from biological tissues and its chemical synthesis. Furthermore, it presents quantitative data from foundational studies and elucidates the proposed mechanism of action through the modulation of the arachidonic acid cascade. Visualizations of the experimental workflows and the relevant signaling pathway are provided to enhance comprehension.

Discovery and Initial Observations

In the mid-20th century, Harry W. Diehl, a researcher at the National Institutes of Health (NIH), observed that Swiss albino mice were inexplicably immune to chemically induced arthritis.[1] While working in the Laboratory of Chemistry of the National Institute of Arthritis, Metabolic, and Digestive Diseases, Diehl noted that these mice did not develop polyarthritis when injected with Freund's adjuvant, a substance known to induce arthritic conditions in other rodents.[2] This observation led to the hypothesis that a protective agent was endogenously present in these mice. Diehl embarked on a research endeavor to isolate and identify this protective compound, which he later identified as cetyl this compound.[1][3][4] His work, conducted in his personal laboratory, spanned several years and ultimately led to the publication of his findings and the issuance of patents for the use of cetyl this compound in treating arthritis.[4][5][6][7]

Data Presentation

The following tables summarize the quantitative data extracted from the foundational research on cetyl this compound.

Table 1: Elemental Analysis of Synthesized Cetyl this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 80.0 | 79.3 |

| Hydrogen (H) | 12.9 | 13.2 |

Source: Diehl HW, May EL. J Pharm Sci. 1994;83(3):296-9.

Table 2: Composition of a Commercial Cetyl this compound Product

| Component | Approximate Percentage (%) |

| Cetyl this compound | 40 |

| Cetyl Oleate | 37 |

| Cetyl Myristate | 10 |

| Cetyl Linoleate | 6 |

| Cetyl Palmitate | 3 |

| Other Fatty Acid Esters | Small amounts |

Source: GCI Nutrients, Diehl's Own® CM oil 40%.[6][8]

Experimental Protocols

Isolation of Cetyl this compound from Swiss Albino Mice

This protocol is based on the methodology described by Harry W. Diehl.

3.1.1. Extraction of Total Lipids:

-

Euthanize Swiss albino mice and macerate the tissues.

-

Extract the total lipids from the macerated tissue using methylene (B1212753) chloride as the solvent.

-

Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

3.1.2. Chromatographic Purification:

-

Prepare a silica (B1680970) gel column for chromatography.

-

Dissolve the crude lipid extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with a solvent system of increasing polarity to separate the different lipid fractions. A common starting solvent is hexane (B92381), followed by mixtures of hexane and diethyl ether with increasing concentrations of diethyl ether.

-

Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

-

Pool the fractions containing the compound of interest, which was identified as the "protective factor."

3.1.3. Identification and Characterization:

-

The isolated compound was identified as cetyl this compound through alkaline hydrolysis, which yielded cetyl alcohol and myristoleic acid.

-

Further confirmation was obtained using gas chromatography and mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the isolated ester and its hydrolysis products.

Synthesis of Cetyl this compound

This protocol describes the esterification of myristoleic acid with cetyl alcohol.

3.2.1. Materials:

-

Myristoleic acid

-

Cetyl alcohol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Benzene (B151609) (solvent)

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

3.2.2. Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of myristoleic acid and cetyl alcohol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 equivalents).

-

Add a sufficient volume of benzene to dissolve the reactants and to fill the Dean-Stark trap.

-

Heat the mixture to reflux. The water produced during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reflux for approximately 4 hours or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a 10% sodium hydroxide solution to remove the acidic catalyst and any unreacted myristoleic acid.

-

Wash the organic layer with water until the washings are neutral.

-

Dry the benzene layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the benzene under reduced pressure to yield the crude cetyl this compound.

-

The product can be further purified by vacuum distillation or recrystallization if necessary. A reported yield for a similar synthesis is approximately 81%.

Induction of Arthritis in a Rat Model

This protocol is based on the Freund's Adjuvant-Induced Arthritis model used in the initial studies.

3.3.1. Materials:

-

Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium butyricum or Mycobacterium tuberculosis.

-

Male Sprague-Dawley rats (or other susceptible strain).

3.3.2. Procedure:

-

Suspend the heat-killed mycobacteria in mineral oil to prepare the Freund's Complete Adjuvant.

-

Inject a small volume (e.g., 0.1 mL) of the FCA emulsion intradermally into the tail or a hind paw of the rat.

-

Observe the animals for the development of arthritis, which typically manifests as swelling and inflammation in the joints, usually within 10-20 days.

-

The severity of arthritis can be scored based on the degree of swelling, redness, and joint deformity.

Mandatory Visualization

Experimental Workflows

Caption: Experimental workflows for the isolation and synthesis of cetyl this compound.

Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The primary proposed mechanism of action for cetyl this compound's anti-inflammatory effects is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of the arachidonic acid cascade.[2][9] By inhibiting these enzymes, cetyl this compound is thought to reduce the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.

Caption: Proposed inhibition of the arachidonic acid cascade by cetyl this compound.

Conclusion

The discovery and isolation of cetyl this compound by Harry W. Diehl represent a significant contribution to the field of natural product chemistry and its potential applications in joint health. The methodologies outlined in this guide provide a framework for the replication and further investigation of this unique cetylated fatty acid. The proposed mechanism of action, centered on the modulation of inflammatory pathways, offers a compelling rationale for its observed effects. Further research is warranted to fully elucidate the molecular interactions of cetyl this compound and to validate its therapeutic potential in well-controlled clinical trials. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the continued exploration of cetyl this compound.

References

- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]

- 4. Buy Cetyl this compound | 64660-84-0 [smolecule.com]

- 5. Simple procedures | Cyberlipid [cyberlipid.gerli.com]

- 6. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 7. chondrex.com [chondrex.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Natural Sources of Myristoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Myristoleic acid ((9Z)-tetradec-9-enoic acid), a monounsaturated omega-5 fatty acid, is gaining significant attention in biomedical research for its diverse biological activities, including anti-cancer, anti-inflammatory, and bone-protective properties. This document provides an in-depth overview of the natural sources of myristoleic acid, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its key biochemical pathways. This guide is intended to serve as a foundational resource for professionals in research and drug development exploring the therapeutic potential of myristoleic acid.

Introduction to Myristoleic Acid

Myristoleic acid (14:1n-5) is a long-chain monounsaturated fatty acid. In nature, it is biosynthesized from its saturated counterpart, myristic acid, by the enzyme stearoyl-CoA desaturase-1 (SCD-1), which introduces a cis-double bond at the delta-9 position.[1][2] While not as common as other fatty acids like oleic or linoleic acid, myristoleic acid is found across various biological systems, from plants and animals to microorganisms.[3][4] Its biological significance stems from its involvement in various cellular processes and signaling pathways, making it a molecule of interest for therapeutic applications.[5] For instance, it has been identified as a cytotoxic component in Serenoa repens (saw palmetto) extract, where it induces apoptosis and necrosis in human prostate cancer cells.[1][6]

Natural Sources and Quantitative Data

Myristoleic acid is distributed in both plant and animal kingdoms. The highest concentrations are typically found in the seed oils of specific plant families and in the depot fats of various animals.

The most significant plant-based sources of myristoleic acid belong to the Myristicaceae family, which includes nutmeg.[2][3] Certain species within this family can have seed oils containing up to 30% myristoleic acid.[2][3] Another notable source is Saw palmetto (Serenoa repens), where it is a key bioactive component.[1][2]

Myristoleic acid is a common constituent of animal fats, though usually in lower concentrations than plant sources.[3][7] Dairy products, particularly butter, are among the richest dietary sources for this fatty acid.[8] It is also present in the meat and fat of various animals and in certain marine oils.[3][8] The gut microbiome, specifically bacteria like Enterococcus faecalis, has also been identified as a producer of myristoleic acid, highlighting an endogenous microbial source.[1]

Table 1: Myristoleic Acid Content in Various Natural Sources

| Source Category | Specific Source | Myristoleic Acid Content | Reference |

|---|---|---|---|

| Plant Oils | Seed Oil (Myristicaceae family) | Up to 30% of total fatty acids | [2][3] |

| Saw Palmetto (Serenoa repens) | Major cytotoxic component | [1][2] | |

| Dairy Products | Butter | ~1.14 g / 100 g | [8] |

| Cream | ~0.31 g / 100 g | [8] | |

| Milk and Yogurt | Trace amounts | [8] | |

| Animal Fats | Suet | ~0.50 g / 100 g | [8] |

| Cattle Brisket | ~0.32 g / 100 g | [8] | |

| Whale Blubber / Turtle Fat | Present | [8] | |

| Marine | Eel Fillet | ~0.18 g / 100 g | [8] |

| Shark Liver | Present | [8] |

| Human Tissue | Adipose Tissue | 0.3 - 0.7% of total fatty acids |[4] |

Biosynthesis and Key Signaling Pathways

Myristoleic acid's therapeutic potential is linked to its interaction with several key cellular signaling pathways.

The primary pathway for myristoleic acid synthesis in eukaryotes is the desaturation of myristic acid, catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD-1).[2][9] This enzyme introduces a double bond, converting the saturated fatty acid into its monounsaturated form.

References

- 1. metabolon.com [metabolon.com]

- 2. Myristoleic acid - Wikipedia [en.wikipedia.org]

- 3. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]

- 4. Showing Compound Myristoleic acid (FDB012633) - FooDB [foodb.ca]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Myristoleic acid | natural cytotoxic agent from Serenoa repens | 544-64-9 | InvivoChem [invivochem.com]

- 7. Animal fat - Wikipedia [en.wikipedia.org]

- 8. tuscany-diet.net [tuscany-diet.net]

- 9. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Myristoleate in the Intricacies of Cell Membrane Composition and Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristoleate (cis-9-tetradecenoic acid), a monounsaturated omega-5 fatty acid, is emerging as a significant modulator of cell membrane composition and function. Though often present in smaller quantities compared to other fatty acids, its influence on membrane fluidity, lipid raft dynamics, and cellular signaling pathways is profound. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, offering a valuable resource for researchers in cellular biology and professionals in drug development. We delve into its biochemical characteristics, incorporation into membrane phospholipids (B1166683), and its impact on critical cellular processes, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Introduction: The Understated Importance of this compound

Biological membranes are dynamic, complex structures primarily composed of a lipid bilayer interspersed with proteins. The specific fatty acid composition of these lipids is a critical determinant of membrane properties and, consequently, cellular function. While much attention has been focused on abundant saturated and polyunsaturated fatty acids, less common fatty acids like this compound are gaining recognition for their potent effects. This compound, a 14-carbon monounsaturated fatty acid, is synthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1) and can be found in various natural sources, including certain plant oils and animal fats[1]. Its single cis double bond introduces a kink in its acyl chain, which has significant implications for the packing of phospholipids within the cell membrane.

Biochemical Profile and Incorporation into Cell Membranes

This compound is an amphipathic molecule that can be incorporated into the phospholipid bilayer of cell membranes[1]. This integration can occur through the de novo synthesis of phospholipids or via the remodeling of existing phospholipids through deacylation-reacylation cycles.

Table 1: Fatty Acid Composition of Human Erythrocyte Membranes

| Fatty Acid | Percentage (%) |

| Myristic acid (14:0) | 0.5 - 1.5 |

| Myristoleic acid (14:1) | ~0.2 |

| Palmitic acid (16:0) | 20 - 30 |

| Palmitoleic acid (16:1) | 0.5 - 2.0 |

| Stearic acid (18:0) | 15 - 20 |

| Oleic acid (18:1) | 15 - 20 |

| Linoleic acid (18:2) | 10 - 15 |

| Arachidonic acid (20:4) | 15 - 20 |

| Docosahexaenoic acid (22:6) | 2 - 5 |

Note: Values are approximate and can vary based on diet, age, and health status. Data compiled from multiple sources.

Table 2: Fatty Acid Composition of Rat Hepatocyte Plasma Membranes

| Fatty Acid | Percentage (%) |

| Myristic acid (14:0) | 0.5 - 1.0 |

| Myristoleic acid (14:1) | ~0.3 |

| Palmitic acid (16:0) | 20 - 25 |

| Palmitoleic acid (16:1) | 2 - 5 |

| Stearic acid (18:0) | 15 - 20 |

| Oleic acid (18:1) | 10 - 20 |

| Linoleic acid (18:2) | 10 - 15 |

| Arachidonic acid (20:4) | 20 - 25 |

| Docosahexaenoic acid (22:6) | 1 - 3 |

Note: Values are approximate and can vary based on diet and experimental conditions. Data compiled from multiple sources including[2].

Table 3: Fatty Acid Composition of Murine Neuronal Membranes (Phospholipids)

| Fatty Acid | Percentage (%) |

| Myristic acid (14:0) | 0.2 - 0.8 |

| Myristoleic acid (14:1) | ~0.1 |

| Palmitic acid (16:0) | 15 - 25 |

| Palmitoleic acid (16:1) | 0.5 - 1.5 |

| Stearic acid (18:0) | 18 - 25 |

| Oleic acid (18:1) | 20 - 30 |

| Linoleic acid (18:2) | 1 - 3 |

| Arachidonic acid (20:4) | 10 - 15 |

| Docosahexaenoic acid (22:6) | 15 - 25 |

Note: Values are approximate and represent the diversity of fatty acids in neuronal phospholipids. Data compiled from multiple sources including[3].

Impact on Membrane Fluidity and Lipid Rafts

The introduction of the cis double bond in this compound disrupts the tight packing of adjacent phospholipid acyl chains, thereby increasing membrane fluidity. This effect is crucial for maintaining the optimal viscosity of the membrane, which is essential for the proper function of membrane-bound proteins and for cellular processes such as endocytosis and exocytosis.

Table 4: Predicted Effect of this compound on Membrane Fluidity Parameters

| Parameter | Expected Change with Increased this compound | Rationale |

| Laurdan Generalized Polarization (GP) | Decrease | The cis-double bond increases lipid packing defects, allowing more water penetration into the bilayer, which decreases the GP value. |

| DPH Fluorescence Anisotropy | Decrease | Increased rotational freedom of the DPH probe within a more fluid membrane environment leads to a lower anisotropy value. |

While direct quantitative data for this compound's effect on these parameters is sparse, the principles of membrane biophysics strongly support these predictions.

The influence of this compound extends to the organization of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. By increasing the overall fluidity of the surrounding membrane, this compound can modulate the size, stability, and function of these rafts, thereby influencing the signaling platforms they host.

Role in Cellular Signaling Pathways

This compound and its derivatives are implicated in the modulation of several key signaling pathways. This can occur through direct interaction with signaling proteins or indirectly by altering the membrane environment.

Protein Kinase C (PKC) Pathway

While the direct activation of PKC by this compound is an area of ongoing research, its saturated counterpart, myristate, has been shown to activate PKC. It is plausible that this compound can similarly influence PKC activity, either directly or by altering the membrane lipid composition which in turn affects the localization and activation of PKC isoforms. Furthermore, the process of N-myristoylation, the attachment of a myristoyl group to the N-terminus of proteins, is a critical post-translational modification for the membrane targeting and function of many signaling proteins, including several involved in the PKC pathway.

Figure 1: Putative modulation of the Protein Kinase C (PKC) signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Recent studies have shown that myristoleic acid can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, in dermal papilla cells[4][5]. This suggests a role for this compound in regulating cell proliferation and differentiation through this critical signaling cascade.

Figure 2: Potential influence of this compound on the MAPK/ERK signaling pathway.

Implications for Drug Development

The ability of this compound to modulate membrane fluidity and influence key signaling pathways makes it and its metabolic pathways attractive targets for drug development. For instance, in cancer, where altered membrane fluidity and aberrant signaling are common, targeting this compound metabolism could offer a novel therapeutic strategy. Conversely, supplementation with this compound or its derivatives may be beneficial in conditions characterized by decreased membrane fluidity or impaired signaling.

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid composition in cell membranes.

Figure 3: General workflow for GC-MS-based fatty acid analysis of cell membranes.

Methodology:

-

Lipid Extraction: Total lipids are extracted from homogenized cells or tissues using a solvent system, typically a chloroform:methanol mixture (Folch method).

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

GC-MS Analysis: The FAMEs are separated by gas chromatography based on their volatility and chain length and detected by mass spectrometry.

-

Data Analysis: Individual FAMEs are identified by their mass spectra and retention times compared to known standards. Quantification is achieved by comparing the peak areas to an internal standard.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered (less fluid) membrane, the emission is blue-shifted, while in a more disordered (more fluid) membrane, it is red-shifted.

Methodology:

-

Cell Labeling: Cells are incubated with a solution of Laurdan.

-

Fluorescence Measurement: The fluorescence intensity is measured at two emission wavelengths (typically ~440 nm and ~490 nm) with an excitation wavelength of ~350 nm.

-

GP Calculation: The Generalized Polarization (GP) value is calculated using the formula: GP = (I440 - I490) / (I440 + I490) A lower GP value indicates higher membrane fluidity.

Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that intercalates into the acyl chain region of the lipid bilayer. Its rotational freedom is dependent on the fluidity of the surrounding lipids.

Methodology:

-

Cell Labeling: Cells are incubated with a solution of DPH.

-

Fluorescence Anisotropy Measurement: The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

-

Anisotropy (r) Calculation: The fluorescence anisotropy is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. A lower anisotropy value indicates higher membrane fluidity.

Conclusion

This compound, though a minor component of many cell membranes, exerts a significant influence on their biophysical properties and signaling functions. Its ability to increase membrane fluidity and modulate critical signaling pathways such as PKC and MAPK highlights its importance in cellular health and disease. For researchers and drug development professionals, a deeper understanding of this compound's roles opens new avenues for therapeutic intervention. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for further investigation into this intriguing and functionally significant fatty acid.

References

- 1. metabolon.com [metabolon.com]

- 2. Lipid composition of hepatocyte plasma membranes from geese overfed with corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipid and phospholipid fatty acid composition of mixed murine spinal cord neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cetyl Myristoleate as an Immunomodulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristoleate (CMO), a cetyl ester of myristoleic acid, has garnered scientific interest for its potential immunomodulatory and anti-inflammatory properties. Initially identified as a substance that appeared to protect Swiss albino mice from adjuvant-induced arthritis, CMO has since been investigated for its therapeutic potential in various inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the current understanding of CMO's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of the key biological pathways it influences. The available evidence suggests that CMO exerts its effects primarily through the modulation of inflammatory mediator production, potentially by inhibiting the cyclooxygenase and lipoxygenase pathways. While its direct effects on other key inflammatory signaling cascades such as the NF-κB pathway are still under investigation, its ability to reduce pro-inflammatory cytokine levels points towards a multi-faceted immunomodulatory activity. This document aims to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Mechanism of Action

The immunomodulatory effects of cetyl this compound are believed to be primarily mediated through the inhibition of key enzymatic pathways involved in the inflammatory cascade and the subsequent reduction in pro-inflammatory mediator production.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The most frequently proposed mechanism of action for CMO is the inhibition of the cyclooxygenase and lipoxygenase pathways, which are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.[1][3][4] By attenuating the activity of these enzymes, CMO can effectively reduce the synthesis of these potent inflammatory mediators, thereby alleviating pain and inflammation associated with arthritic conditions.[3]

Caption: Proposed mechanism of CMO inhibiting the COX and LOX pathways.

Modulation of Pro-Inflammatory Cytokine Production

In vitro studies have demonstrated that a mixture of cetylated fatty acids, including CMO, can significantly reduce the production of key pro-inflammatory cytokines. Specifically, in a lipopolysaccharide (LPS)-stimulated mouse macrophage cell line (RAW264.7), treatment with a cetylated fatty acid mixture led to a notable decrease in the secretion of Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α). This suggests that CMO can modulate the inflammatory response at the cellular level by suppressing the production of these critical signaling molecules.

Putative Modulation of the NF-κB Signaling Pathway

The reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, which are transcriptionally regulated by the Nuclear Factor-kappa B (NF-κB) pathway, suggests a potential, yet unconfirmed, role for CMO in modulating this key signaling cascade. The canonical NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. While direct evidence of CMO's effect on IKK activity or IκBα phosphorylation is currently lacking, its downstream effects on cytokine production make the NF-κB pathway a plausible target.

References

- 1. Cetyl this compound - Wikipedia [en.wikipedia.org]

- 2. barnys.cz [barnys.cz]

- 3. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myristoleic acid produced by enterococci reduces obesity through brown adipose tissue activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoleate Signaling in Chondrocytes: A Technical Guide to Potential Molecular Pathways and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrocytes are the sole resident cells of articular cartilage, responsible for synthesizing and maintaining the extracellular matrix that provides cartilage with its unique biomechanical properties. The disruption of chondrocyte homeostasis is a central feature of degenerative joint diseases such as osteoarthritis (OA). In this context, bioactive lipids, including fatty acids, have emerged as significant modulators of chondrocyte function, capable of exerting both pro-inflammatory and anti-inflammatory effects.

Myristoleic acid (cis-9-tetradecenoic acid), an omega-5 monounsaturated fatty acid, and its esterified form, cetyl myristoleate (CMO), have gained attention for their potential anti-inflammatory and chondroprotective properties.[1][2] While clinical and animal studies suggest that CMO can alleviate joint pain and reduce inflammation, the specific intracellular signaling pathways it modulates within chondrocytes are not yet fully elucidated.[3][4][5]

This technical guide synthesizes the current understanding of fatty acid signaling in chondrocytes to propose the most probable signaling pathways through which this compound may exert its effects. It provides a framework for future research by detailing relevant experimental protocols, presenting available quantitative data, and visualizing the potential molecular interactions. The content is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent for cartilage-related pathologies.

Potential this compound Signaling Pathways in Chondrocytes

Direct research on this compound's molecular mechanisms in chondrocytes is limited. However, based on its function as a fatty acid and the known effects of related lipids on cartilage, three primary pathways are likely involved.

Modulation of the Arachidonic Acid Cascade

The most frequently proposed mechanism for cetyl this compound's anti-inflammatory action is the inhibition of the arachidonic acid (AA) cascade.[5] Pro-inflammatory stimuli trigger the release of AA from the cell membrane, which is then metabolized by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, pain, and cartilage degradation. Myristoleic acid may compete with or inhibit these enzymes, thereby reducing the synthesis of these catabolic mediators.[5]

Attenuation of TLR4-Mediated Inflammatory Signaling

Saturated fatty acids, such as palmitate, are known to act as damage-associated molecular patterns (DAMPs) that activate Toll-like receptor 4 (TLR4) in chondrocytes.[6] This activation triggers downstream signaling cascades involving MyD88, leading to the activation of MAPKs (p38, ERK, JNK) and the transcription factor NF-κB.[7][8][9] These pathways culminate in the increased expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix-degrading enzymes like matrix metalloproteinases (MMPs) and ADAMTS, which are key drivers of cartilage destruction in OA.[8][10] As a monounsaturated fatty acid, this compound may act as a TLR4 antagonist or otherwise interfere with this pro-inflammatory signaling axis, a mechanism observed with other unsaturated fatty acids.

Inhibition of N-Myristoyltransferase and Src Kinase Activity

A novel potential mechanism arises from studies in osteoclasts, which demonstrated that myristoleic acid inhibits N-myristoyl-transferase (NMT).[11] NMT is an enzyme that attaches a myristoyl group to the N-terminus of specific proteins, a process called myristoylation. This lipid modification is critical for membrane targeting and the biological function of many signaling proteins, including the non-receptor tyrosine kinase Src.[11] Src is involved in regulating chondrocyte proliferation, differentiation, and catabolic responses. By inhibiting NMT, myristoleic acid could prevent Src activation, thereby disrupting downstream signaling events that contribute to cartilage degradation. This pathway represents a distinct and highly specific mechanism that warrants investigation in chondrocytes.

Quantitative Data

Quantitative data on the direct effects of this compound on chondrocytes are scarce in the literature. However, a study on a mixture of cetylated fatty acids (CFAs), including cetyl this compound, provides valuable insight into its anti-inflammatory potential in a related cell type.

Table 1: Effect of a Cetylated Fatty Acid Mixture on Cytokine Production in RAW264.7 Macrophages Data extracted from a study investigating the effects of a CFA mixture (Celadrin) on stimulated mouse macrophage cells.[2]

| Cytokine | Treatment Condition | Concentration | Result (vs. Stimulated Control) |

| IL-6 | CFA Mixture | 0.1 mg/mL | Significant Decrease |

| MCP-1 | CFA Mixture | 0.1 mg/mL | Significant Decrease |

| TNF | CFA Mixture | 0.1 mg/mL | Significant Decrease |

Note: While this data is from macrophages, it strongly suggests that this compound-containing compounds can suppress key inflammatory cytokines that are also known to be catabolic for chondrocytes.

Experimental Protocols

To facilitate further research into this compound's effects on chondrocytes, this section provides detailed methodologies for key experiments.

Protocol 1: Primary Chondrocyte Isolation and Culture

This protocol describes the enzymatic digestion of articular cartilage to establish primary chondrocyte monolayer cultures.

Methodology:

-

Cartilage Harvest: Aseptically collect articular cartilage from a suitable source (e.g., human knee/hip joints, bovine metacarpophalangeal joints) and place it in sterile Dulbecco's Modified Eagle Medium (DMEM).

-

Mincing: In a sterile petri dish, finely mince the cartilage into 1-2 mm³ pieces using a sterile scalpel.

-

Washing: Transfer the cartilage pieces to a 50 mL conical tube and wash three times with sterile Phosphate-Buffered Saline (PBS) containing antibiotics/antimycotics.

-

Enzymatic Digestion:

-

Aspirate the final wash and add a digestion solution of DMEM/F-12 containing 0.25% Pronase. Incubate for 1 hour at 37°C with gentle agitation.

-

Pellet the cartilage pieces, aspirate the pronase solution, and wash twice with serum-free DMEM/F-12.

-

Add a second digestion solution of DMEM/F-12 containing 0.025% Collagenase Type II and 10% Fetal Bovine Serum (FBS). Incubate overnight (16-18 hours) at 37°C with agitation.[12]

-

-

Cell Collection: Pass the digest through a 70 µm sterile cell strainer to remove undigested matrix debris.[12]

-

Centrifugation: Centrifuge the filtered cell suspension at 200 x g for 10 minutes. Discard the supernatant.

-

Plating: Resuspend the chondrocyte pellet in complete culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin). Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Seed cells in culture flasks at a density of 1-2 x 10⁵ cells/cm².

-

Culturing: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.[10]

Protocol 2: Western Blotting for Phosphorylated Signaling Proteins

This protocol details the detection of activated (phosphorylated) signaling proteins like p38 MAPK or NF-κB p65 in response to this compound treatment.

Methodology:

-

Cell Seeding and Treatment: Seed primary chondrocytes in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of myristoleic acid for 1-2 hours, followed by stimulation with a pro-inflammatory agent (e.g., 10 ng/mL IL-1β) for 15-30 minutes.

-

Cell Lysis:

-

Place the culture dish on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[11]

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[13]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA Protein Assay Kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15]

-

Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38, anti-phospho-p65) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again as in the previous step.

-

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).[14]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes (e.g., MMP13, COL2A1, ADAMTS5, IL6) following this compound treatment.

Methodology:

-

Cell Treatment: Seed and treat chondrocytes in 6-well plates as described in Protocol 2, but extend the stimulation time to 6-24 hours to allow for transcriptional changes.

-

RNA Extraction:

-

Aspirate the culture medium and lyse the cells directly in the well using TRIzol reagent or a similar lysis buffer from an RNA extraction kit.

-

Extract total RNA according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.[1]

-

The typical reaction involves incubation at 25°C for 10 min (primer annealing), 50°C for 60 min (cDNA synthesis), and 85°C for 5 min (enzyme denaturation).[16]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 20 µL final volume: 10 µL SYBR Green Master Mix, 0.4 µL forward primer (10 µM), 0.4 µL reverse primer (10 µM), 1 µL template cDNA, and 8.2 µL nuclease-free water.[1]

-

Run the reaction on a qPCR system with the following typical cycling conditions: initial denaturation at 95°C for 5-10 min, followed by 40-45 cycles of 95°C for 10-15 s and 60-65°C for 30-60 s.[1][16]

-

-

Data Analysis:

Conclusion and Future Directions

This compound and its derivatives present a promising avenue for the development of chondroprotective and anti-inflammatory therapies. While direct evidence is still emerging, the existing literature strongly suggests that its mechanism of action in chondrocytes likely involves the modulation of fundamental inflammatory pathways, including the arachidonic acid cascade and TLR4-mediated signaling. Furthermore, the potential for a novel mechanism via NMT/Src inhibition offers an exciting direction for future research.

This guide provides a theoretical framework and practical methodologies for investigating these possibilities. Future studies should focus on:

-

Directly assessing the effect of myristoleic acid on the phosphorylation of MAPK and NF-κB pathway components in primary human chondrocytes.

-

Quantifying changes in the expression of key catabolic (MMP13, ADAMTS5) and anabolic (COL2A1, ACAN) genes in response to this compound treatment.

-

Investigating the interaction, if any, between this compound and the TLR4 receptor complex on the chondrocyte cell surface.

-

Validating the inhibition of NMT and its impact on Src kinase activation in chondrocytes as a specific mechanism of action.

By systematically addressing these questions, the scientific community can fully elucidate the signaling pathways governed by this compound in chondrocytes, paving the way for its potential use in evidence-based interventions for osteoarthritis and other degenerative joint diseases.

References

- 1. mdtherapeutics.com [mdtherapeutics.com]

- 2. In Vitro Effects of Cetylated Fatty Acids Mixture from Celadrin on Chondrogenesis and Inflammation with Impact on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of cetyl this compound and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The minimal effective dose of cis-9-cetylthis compound (CMO) in persons presenting with knee joint pain: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osteoarthritis and Toll-Like Receptors: When Innate Immunity Meets Chondrocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice | springermedizin.de [springermedizin.de]

- 8. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Myristoleic acid inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RNA-Seq analysis of chondrocyte transcriptome reveals genetic heterogeneity in LG/J and SM/J murine strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]